![molecular formula C9H7IN4O2 B14011871 2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)
2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one is a complex organic compound with the molecular formula C9H7IN4O2 and a molecular weight of 330.09 g/mol This compound is characterized by the presence of an azido group, an acetyl group, and a benzo[D][1,2]iodazol-3-one core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Benzo[D][1,2]iodazol-3-one Core: This step involves the cyclization of an appropriate precursor to form the benzo[D][1,2]iodazol-3-one core structure.
Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the azido group to an amine.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Amines resulting from the reduction of the azido group.
Substitution Products: Compounds with new functional groups replacing the azido group.
科学研究应用
2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one has a wide range of applications in scientific research :
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioorthogonal reagent for labeling and tracking biomolecules in biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one involves its interaction with specific molecular targets and pathways . The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules. Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity.
相似化合物的比较
Similar Compounds
2-Acetyl-1-fluoro-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one: A similar compound with a fluorine atom instead of the azido group.
1-Azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one: Lacks the acetyl group, providing a simpler structure for comparison.
Uniqueness
2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one is unique due to the presence of both the azido and acetyl groups, which confer distinct reactivity and potential applications. The azido group allows for bioorthogonal reactions, while the acetyl group can participate in various chemical transformations, making this compound versatile for research and industrial applications.
属性
分子式 |
C9H7IN4O2 |
|---|---|
分子量 |
330.08 g/mol |
IUPAC 名称 |
2-acetyl-1-azido-1λ3,2-benziodazol-3-one |
InChI |
InChI=1S/C9H7IN4O2/c1-6(15)14-9(16)7-4-2-3-5-8(7)10(14)12-13-11/h2-5H,1H3 |
InChI 键 |
UWRHIKXDQBDHFT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C(=O)C2=CC=CC=C2I1N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B14011795.png)

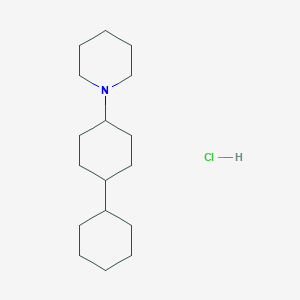
![Benzene,[(1-phenylethyl)sulfonyl]-](/img/structure/B14011833.png)
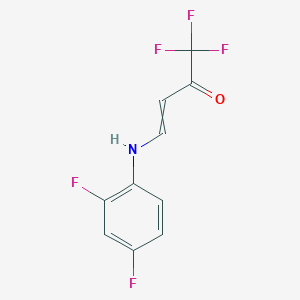

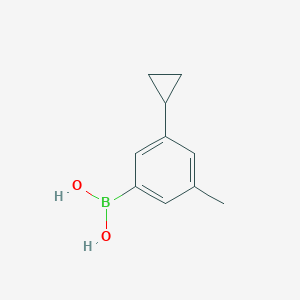
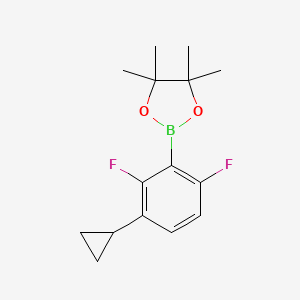
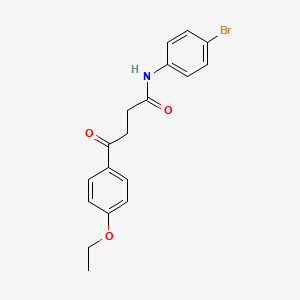

![[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14011867.png)
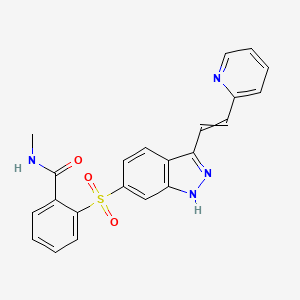

![2-Methyl-1-trityl-1H-benzo[D]imidazole](/img/structure/B14011881.png)
